4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
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Overview
Description
The compound contains several functional groups including a benzofuran, a pyrrolidine ring, a sulfonyl group, and a benzothiadiazole. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings . Pyrrolidine is a cyclic amine, and sulfonyl is a functional group that is commonly found in organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzofuran and benzothiadiazole would contribute to the planarity of the molecule, while the pyrrolidine ring could introduce some three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzofuran, pyrrolidine, and sulfonyl groups. For instance, the benzofuran ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple rings might increase its boiling point and melting point compared to simpler compounds .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds based on benzothiadiazole and benzofuran structures have been synthesized for antimicrobial purposes. For instance, the synthesis and antimicrobial activity of new heterocycles based on pyrazole and benzofuran derivatives have been explored, highlighting the potential of these compounds in creating new antimicrobial agents (T. El‐Emary, N. Al-muaikel, O. S. Moustafa, 2002).
Electrochromic Materials
Benzothiadiazole derivatives have been used in the development of electrochromic materials. A study demonstrated the use of thiadiazolo[3,4-c]pyridine, a compound related to benzothiadiazole, in creating a fast-switching green electrochromic polymer with a low bandgap, suggesting applications in smart windows and displays (Shouli Ming, Shijie Zhen, Kaiwen Lin, Li Zhao, Jingkun Xu, Baoyang Lu, 2015).
Antitumor Agents
The synthesis of benzothiadiazole derivatives for antitumor applications has also been reported. For example, thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, which share structural features with benzothiadiazoles, have been synthesized as potent antitumor and antibacterial agents (H. Hafez, Sulaiman A. Alsalamah, Abdel-Rhman B. A. El-Gazzar, 2017).
Photovoltaic Studies
Compounds incorporating benzothiadiazole units have been investigated for their photovoltaic properties. A study on dicopper(I) complexes with acetylide-functionalized pyridinyl-based ligands containing benzothiadiazole spacers highlighted their potential use in dye-sensitized solar cells, indicating the relevance of such compounds in renewable energy technologies (Maharaja Jayapal, Ashanul Haque, I. J. Al-Busaidi, Nawal K. Al-Rasbi, Mohammed K. Al-Suti, Muhammad S. Khan, Rayya A. Al-Balushi, S. Islam, Chenghao Xin, Wenjun Wu, W. Wong, F. Marken, P. Raithby, 2018).
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Given the biological activities associated with benzofuran compounds, it can be inferred that the compound may interact with its targets in a way that modulates their function, leading to the observed biological effects .
Biochemical Pathways
For instance, their anti-tumor activity could involve pathways related to cell proliferation and apoptosis, while their anti-oxidative activity could involve pathways related to oxidative stress .
Pharmacokinetics
The solubility of the compound in alcohol, carbon disulfide, chloroform, and diethyl ether suggests that it may have good bioavailability
Result of Action
The biological activities associated with benzofuran compounds suggest that the compound may have a variety of effects at the molecular and cellular level, potentially including inhibition of cell proliferation (in the case of anti-tumor activity), modulation of oxidative stress responses (in the case of anti-oxidative activity), and interference with viral replication (in the case of anti-viral activity) .
Future Directions
properties
IUPAC Name |
4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-26(23,17-3-1-2-15-18(17)20-25-19-15)21-8-6-14(11-21)12-4-5-16-13(10-12)7-9-24-16/h1-5,10,14H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHVDPRSGLIPDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)C4=CC=CC5=NSN=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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